3,3'-Dihydroxybenzidine

Description

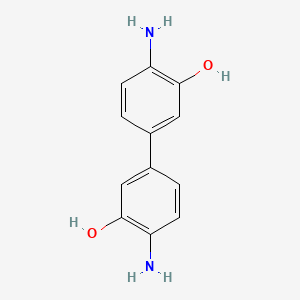

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-amino-3-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMDBHLKNQPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025073 | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dihydroxybenzidine appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2373-98-0 | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dihydroxy-4,4′-diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3,3'-diol, 4,4'-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ61P3RD7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (NTP, 1992) | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3,3'-Dihydroxybenzidine molecular weight and formula

An In-Depth Technical Guide to 3,3'-Dihydroxybenzidine: Core Properties and Applications

Introduction

This compound (DHB), a substituted biphenyl diamine, is a compound of significant interest in materials science and synthetic chemistry. Its rigid structure, coupled with the reactive amine and hydroxyl functional groups, makes it a valuable building block for high-performance polymers and functional materials. This guide provides a detailed overview of its fundamental chemical and physical properties, explores its applications, and outlines a representative synthetic protocol, offering a resource for researchers and professionals in drug development and materials science.

Core Molecular and Physical Properties

The foundational characteristics of a chemical compound are its molecular formula and weight, which dictate its stoichiometry and reactivity. This compound is an aromatic compound that appears as colorless crystals or a white to brown crystalline powder.[1][2][3] Its molecular formula is C12H12N2O2, and it has a molecular weight of approximately 216.24 g/mol .[1][2][4][5]

A comprehensive summary of its key identifiers and physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 216.24 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2-amino-5-(4-amino-3-hydroxyphenyl)phenol | [1][2] |

| CAS Number | 2373-98-0 | [1][4][6][7] |

| Appearance | Colorless crystals; White to brown powder | [1][2][3] |

| Melting Point | 292 °C | [1][7] |

| Density | 1.384 g/cm³ | [6] |

| Solubility | Almost insoluble in water; Soluble in ethanol, methanol, acetone | [8] |

| Synonyms | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol; Benzidine-3,3'-diol | [1][2][4][7] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups in this compound is crucial for understanding its chemical behavior, particularly its role in polymerization and hydrogen bonding interactions. The molecule consists of two aniline rings linked by a single bond, with hydroxyl groups positioned ortho to the amino groups.

Caption: 2D structure of this compound (C₁₂H₁₂N₂O₂).

Applications in Materials Science

The bifunctional nature of this compound, possessing both nucleophilic amino groups and phenolic hydroxyl groups, makes it a highly versatile monomer. It is a key component in the synthesis of advanced polymers with desirable thermal and mechanical properties.

-

High-Performance Polyimides: DHB is utilized in the preparation of hydroxyl-containing polyimides.[5] The incorporation of the hydroxyl groups can enhance solubility and adhesion while providing sites for further cross-linking or chemical modification. These polymers often exhibit high glass transition temperatures, making them suitable for applications in microelectronics and aerospace.

-

Fire-Resistant Polymers: It serves as a raw material for synthesizing fire-resistant polymers like polyhydroxyamino acids.[5] The aromatic structure and hydrogen-bonding capabilities contribute to char formation and thermal stability.

-

Covalent Organic Frameworks (COFs): As a diamine linker, DHB is used in the bottom-up synthesis of COFs.[3] These are crystalline porous polymers with well-defined structures, showing promise in gas storage, catalysis, and sensing.

Experimental Protocol: Synthesis of a Polyimide from this compound

This section provides a representative, step-by-step methodology for the synthesis of a polyimide using DHB and a dianhydride, such as Pyromellitic dianhydride (PMDA). This two-step process is a cornerstone of polyimide chemistry.

Causality and Self-Validation:

The protocol is designed as a self-validating system. The first step, forming the poly(amic acid) precursor, is conducted at low temperatures to prevent premature imidization, which would lead to precipitation and a low molecular weight polymer. The solubility of this precursor in the reaction solvent (e.g., NMP) is a key checkpoint. The second step, thermal imidization, is monitored by observing the formation of water as a byproduct and confirmed by spectroscopic analysis (FTIR), where the disappearance of amic acid peaks and the appearance of characteristic imide peaks validate the reaction's completion.

Workflow Diagram

Caption: Workflow for two-step polyimide synthesis.

Step-by-Step Methodology

-

Reagent Preparation & Inert Atmosphere:

-

Dry this compound (1.00 eq) and Pyromellitic dianhydride (PMDA, 0.98-1.00 eq) under vacuum at 80°C for 12 hours to remove residual moisture, which can hydrolyze the dianhydride and terminate polymerization.

-

Set up a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen gas to create an inert atmosphere, preventing oxidation of the amine groups.

-

-

Poly(amic acid) Synthesis (Step 1):

-

Transfer the dried DHB into the flask and add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/w).

-

Stir the mixture at room temperature until the DHB is fully dissolved.

-

Cool the solution to 0-5°C using an ice bath. This is critical to dissipate the heat from the exothermic acylation reaction and prevent uncontrolled molecular weight growth or side reactions.

-

Slowly add the PMDA powder in small portions over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution viscosity will increase significantly, indicating the formation of high molecular weight poly(amic acid).

-

-

Polyimide Film Formation (Step 2):

-

Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to ensure a uniform thickness.

-

Place the cast film in a vacuum oven or a furnace with a nitrogen purge.

-

Perform a stepwise thermal imidization process:

-

Heat to 80°C for 2 hours to slowly remove the bulk of the solvent.

-

Increase to 150°C for 1 hour.

-

Increase to 200°C for 1 hour.

-

Finally, heat to 300°C for 1 hour to ensure complete conversion of the amic acid to the imide structure.

-

-

Cool the oven slowly to room temperature to prevent thermal stress and cracking of the resulting polyimide film.

-

Peel the tough, flexible polyimide film from the glass substrate.

-

Safety and Handling

This compound requires careful handling due to its potential health hazards. It is classified as causing skin and serious eye irritation.[3][9] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][9]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] For larger quantities, a closed system is recommended.[9]

-

Handling: Avoid creating dust.[8] In case of a spill, dampen the solid material with alcohol before cleanup to prevent airborne dispersal.[10]

-

Storage: Store in a tightly closed container in a cool, dark place, protected from air and light.[10] Storage under an inert gas atmosphere is recommended.[9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C12H12N2O2 | CID 16918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 2373-98-0 [chemicalbook.com]

- 6. This compound | 2373-98-0 [chemnet.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chembk.com [chembk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Solubility of 3,3'-Dihydroxybenzidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3,3'-Dihydroxybenzidine (DHB), a pivotal organic intermediate in the synthesis of high-performance polymers, dyes, and materials for optical applications. This document navigates the theoretical principles governing its dissolution, collates available qualitative and analogous quantitative solubility data, and presents a robust experimental framework for empirical determination. The content herein is structured to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the effective use of DHB in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS: 2373-98-0), a biphenyl diamine derivative, is a molecule of considerable interest in materials science and organic synthesis. Its rigid backbone, coupled with the reactive amine and hydroxyl functional groups, makes it a valuable monomer for the production of specialty polymers such as polyimides and polybenzoxazoles, which are prized for their thermal stability and mechanical strength.[1] The utility of DHB is also recognized in the synthesis of azo dyes and as a cross-linking agent for high-performance epoxy resins.[2]

The successful application of DHB in these synthetic routes is fundamentally contingent on its solubility in appropriate organic solvents. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for process optimization, reaction control, and the ultimate performance of the end-product. This guide aims to provide a detailed technical overview of the factors governing the solubility of this compound and to equip the reader with the necessary tools for its practical application.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[3] For this compound, several key molecular features dictate its solubility behavior:

-

Molecular Structure and Polarity: The this compound molecule possesses both polar and nonpolar characteristics. The two hydroxyl (-OH) and two amino (-NH2) groups are polar and capable of forming strong hydrogen bonds.[4] Conversely, the biphenyl backbone is nonpolar and contributes to van der Waals interactions. The overall solubility in a given solvent is a balance between these competing forces.

-

Hydrogen Bonding: As a potent hydrogen bond donor (from the -OH and -NH2 groups) and acceptor (the lone pairs on the oxygen and nitrogen atoms), DHB's interaction with protic and aprotic polar solvents is significant. Solvents that can effectively participate in hydrogen bonding with DHB will generally be better solvents.

-

Influence of Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[5] This is particularly relevant for DHB, as some sources indicate its improved solubility in solvents like N-methyl-2-pyrrolidone (NMP) upon heating.[1] This increased kinetic energy helps to overcome the lattice energy of the solid DHB, allowing the solvent molecules to solvate the individual DHB molecules more effectively.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound across a wide range of organic solvents is not prevalent in publicly available literature, a consistent qualitative profile emerges from various sources. This is supplemented by quantitative data for structurally analogous compounds to provide a more complete picture.

Qualitative Solubility

This compound is generally characterized by its good solubility in polar aprotic solvents and its poor solubility in water.

-

High Solubility:

-

Good to Moderate Solubility:

-

Sparingly Soluble to Insoluble:

-

Water[1]

-

Nonpolar solvents such as hexane (predicted based on the "like dissolves like" principle).

-

Comparative Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative context, the table below presents solubility data for benzidine and 4,4'-dihydroxybiphenyl, which share structural similarities with this compound. It is crucial to note that these values are for comparative purposes only and the actual solubility of DHB should be experimentally determined.

| Solvent | Benzidine[11] | 4,4'-Dihydroxybiphenyl[12] | Predicted Behavior of this compound |

| Water | 1 g in 2500 mL (cold) | Insoluble / Sparingly soluble | Practically Insoluble |

| Ethanol | 1 g in 5 mL (boiling) | Soluble | Soluble |

| Diethyl Ether | 1 g in 50 mL | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | 100 mg/mL | Highly Soluble |

| N,N-Dimethylformamide (DMF) | Data not available | Very soluble | Highly Soluble |

The presence of the additional hydroxyl groups in this compound compared to benzidine would be expected to increase its polarity and hydrogen bonding capacity, potentially leading to higher solubility in polar solvents like DMSO and DMF, while further decreasing its solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, empirical determination of the solubility of this compound in specific solvents is often necessary. The following section outlines a detailed, self-validating protocol based on the gravimetric "excess solid" method, which is a reliable and widely used technique.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid in the solvent of interest at a constant temperature until equilibrium is reached. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid is determined.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Glass vials with airtight caps

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible. b. Add a known volume of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.

-

Separation of the Saturated Solution: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. c. Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) volumetric pipette. To avoid precipitation, it is critical that the temperature of all equipment in contact with the saturated solution is maintained. d. For an additional level of certainty, the withdrawn supernatant can be passed through a syringe filter that is compatible with the solvent.

-

Gravimetric Analysis: a. Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or glass beaker. b. Record the combined weight of the dish and the solution. c. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an elevated temperature (below the decomposition temperature of DHB) may be necessary. d. Once the solvent is fully evaporated, place the dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg). e. The final weight of the dish with the dried solid minus the initial weight of the empty dish gives the mass of dissolved this compound.

Calculation of Solubility

The solubility can be expressed in various units:

-

g/L: (Mass of dissolved DHB in g) / (Volume of supernatant in L)

-

mg/mL: (Mass of dissolved DHB in mg) / (Volume of supernatant in mL)

-

mol/L (Molarity): (Mass of dissolved DHB in g / Molar mass of DHB) / (Volume of supernatant in L)

Diagram of the Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety, Handling, and Disposal

This compound is a chemical that requires careful handling.[13] It is suspected of causing cancer and can cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder, a respirator may be necessary to avoid inhalation.[14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid creating dust. In case of a spill, dampen the solid material with a suitable solvent like alcohol before cleaning it up to prevent it from becoming airborne.[14]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere, as it may be air-sensitive.

-

Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong theoretical and qualitative understanding of its behavior in organic solvents can be established. Its amphiphilic nature, with both hydrogen-bonding functional groups and a nonpolar biphenyl core, dictates its preference for polar aprotic solvents like DMF and DMSO. For applications requiring precise concentrations, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any solvent of interest. As a compound of significant industrial and research importance, a thorough understanding of its solubility is paramount for its effective and safe utilization.

References

- 1. This compound | 2373-98-0 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. reddit.com [reddit.com]

- 11. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Stability and Storage of 3,3'-Dihydroxybenzidine

Introduction: The Criticality of Stability for a Versatile Diamine

3,3'-Dihydroxybenzidine (DHB), with the CAS number 2373-98-0, is an aromatic diamine and phenol derivative characterized by its colorless crystalline appearance in a pure state.[1][2] Its unique structure, featuring two aminophenol rings, makes it a valuable monomer in the synthesis of high-performance polymers like polyimides and polybenzoxazoles, prized for their thermal stability.[3] It also serves as an intermediate in the production of specialized azo dyes.[4]

However, the very chemical features that make DHB a reactive and useful monomer—the aromatic amine and hydroxyl groups—also render it highly susceptible to degradation. For researchers in materials science and drug development, ensuring the stability and purity of DHB is paramount. Degradation not only alters its physical properties, often manifesting as a color change from white to brown, but also compromises its reactivity, leading to inconsistent experimental outcomes, flawed polymerizations, and unreliable analytical results.[3][5] This guide provides a comprehensive overview of the factors influencing DHB stability and outlines rigorous, field-proven protocols for its proper storage and handling.

Physicochemical Properties and Inherent Instabilities

Understanding the fundamental properties of DHB is key to predicting and preventing its degradation.

| Property | Value | Significance for Stability |

| Molecular Formula | C₁₂H₁₂N₂O₂ | The presence of nitrogen and oxygen atoms creates reactive sites. |

| Molecular Weight | 216.24 g/mol | Not directly related to stability, but essential for solution preparation. |

| Appearance | White to gray or brown powder/crystals | Color change is a primary indicator of oxidation and degradation.[3][5] |

| Melting Point | ~292 °C | High melting point indicates a stable solid lattice, but decomposition can occur at high temperatures.[2][6] |

| Solubility | Practically insoluble in water; soluble in some organic solvents.[4][5] | Stability in solution is a major concern and is solvent-dependent. |

| Reactivity Profile | Aromatic amine and phenol | Highly susceptible to oxidation.[7] Acts as a chemical base, reacting exothermically with acids.[1][7] |

The primary driver of DHB instability is its propensity for oxidation. The electron-rich aromatic rings, activated by both amino (-NH₂) and hydroxyl (-OH) groups, are easily attacked by oxidizing agents, including atmospheric oxygen. This process is often catalyzed by light and elevated temperatures.

Mechanisms of Degradation: A Deeper Look

The degradation of this compound is primarily an oxidative process. The presence of both phenolic and aromatic amine functionalities makes the molecule highly susceptible to losing electrons, especially in the presence of oxygen, light, or trace metal impurities.

The proposed mechanism involves the initial oxidation of the hydroxyl or amino groups to form radical intermediates. These radicals are highly reactive and can couple, leading to the formation of colored, quinone-imine type structures and eventually, complex polymeric materials. This cascade of reactions is responsible for the observed color change from colorless to yellow, brown, or even violet upon prolonged standing or exposure to air.[8]

Caption: Simplified oxidative degradation pathway of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of DHB. These protocols are designed to mitigate the key environmental factors that accelerate degradation.

Long-Term Storage of Solid DHB

For the solid, powdered form of DHB, the primary goals are to protect it from air and light.

Table of Recommended Long-Term Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator or Room Temperature[1][3][7] | Reduces the rate of thermally induced degradation. While refrigeration is recommended, storage at room temperature is acceptable if other conditions are met.[1][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Displaces atmospheric oxygen, the primary oxidizing agent. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents exposure to light (photo-oxidation) and air/moisture ingress.[1] |

| Location | Dark, dry place such as a desiccator or cabinet[3] | Protects from ambient light and humidity. |

Step-by-Step Protocol for Aliquoting and Long-Term Storage:

-

Preparation: Work in a controlled environment, preferably within a glove box flushed with nitrogen or argon. If a glove box is unavailable, work quickly in a well-ventilated fume hood.

-

Aliquoting: Weigh the desired amounts of DHB powder into appropriately sized amber glass vials.

-

Inerting: Backfill each vial with a gentle stream of inert gas for 15-30 seconds to displace air.

-

Sealing: Immediately and tightly cap the vials. For maximum protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each vial with the chemical name, date, and storage conditions.

-

Storage: Place the sealed vials inside a larger, sealed container with a desiccant, and store in a dark, refrigerated (2-8°C) environment.[1][7]

Preparation and Storage of DHB Solutions

DHB is significantly less stable in solution. Therefore, solutions should be prepared fresh whenever possible. If storage is unavoidable, the following precautions must be taken.

Step-by-Step Protocol for Solution Preparation and Short-Term Storage:

-

Solvent Selection: Choose a high-purity, anhydrous solvent in which DHB is soluble. Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes prior to use to remove dissolved oxygen.

-

Dissolution: Add the solid DHB to the degassed solvent under an inert atmosphere. Gentle warming or sonication may be required to facilitate dissolution.

-

Filtration (Optional): If necessary, filter the solution through a 0.22 µm PTFE filter to remove any particulates.

-

Storage: Store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas.

-

Conditions: Store in the dark at a reduced temperature (e.g., 2-8°C). Do NOT freeze aqueous-based solutions unless cryoprotectants are used, as this can cause the solute to precipitate.

-

Usage: Use the solution as quickly as possible, ideally within 24-48 hours. Always allow the solution to return to room temperature before opening to prevent condensation from introducing moisture and oxygen.

Workflow for Handling and Storage

The following flowchart provides a decision-making guide for the proper handling and storage of this compound from receipt to use.

Caption: Decision workflow for this compound handling and storage.

Troubleshooting Common Stability Issues

| Observation | Probable Cause(s) | Recommended Action |

| Solid powder is yellow or brown upon receipt. | Prolonged or improper storage by the supplier; exposure to air/light during transit. | The material is likely oxidized. Request a new lot from the supplier with a recent certificate of analysis. Do not use for sensitive applications. |

| Freshly prepared solution rapidly turns yellow/brown. | 1. Use of solvent with dissolved oxygen.2. Exposure to ambient air during preparation.3. Contaminated glassware. | 1. Ensure solvent is thoroughly degassed before use.2. Prepare the solution under an inert atmosphere.3. Use acid-washed or oven-dried glassware. |

| Inconsistent results from day-to-day using the same stock solution. | Degradation of the stock solution. | Prepare fresh solutions for each experiment. If a stock must be used, validate its integrity before each use (e.g., via UV-Vis spectroscopy). |

Conclusion

The chemical integrity of this compound is intrinsically linked to its careful exclusion from atmospheric oxygen and light. While the solid compound is relatively stable under optimal conditions, it degrades rapidly in solution. For researchers and developers, adherence to protocols that emphasize inert atmosphere operations, light protection, and cold storage is not merely a suggestion but a requirement for reproducible and valid scientific outcomes. By implementing the detailed procedures outlined in this guide, users can significantly extend the shelf-life and preserve the purity of this valuable chemical intermediate.

References

- 1. This compound | C12H12N2O2 | CID 16918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 2373-98-0 [chemicalbook.com]

- 4. This compound(HAB)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]

- 5. This compound | 2373-98-0 [amp.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Properties of 3,3'-Dihydroxybenzidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties of 3,3'-Dihydroxybenzidine (DHB). As a crucial monomer in the synthesis of high-performance polymers, a thorough understanding of its thermal behavior is paramount for its application in advanced materials and pharmaceutical development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin the characterization of this compound.

Introduction to this compound and Its Thermal Significance

This compound (DHB), systematically known as (1,1'-biphenyl)-4,4'-diamine-3,3'-diol, is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O₂.[1] Its molecular structure, featuring two hydroxyl and two amino groups on a biphenyl backbone, imparts unique chemical reactivity and contributes significantly to the thermal stability of the polymers derived from it. DHB is a key building block for high-temperature polymers such as polyimides and polybenzoxazoles, which are valued for their exceptional thermal and mechanical properties in demanding applications.

The thermal properties of DHB are not merely academic; they are critical process parameters. The melting point dictates the initial processing temperatures for polymerization, while its thermal stability and decomposition profile define the upper-temperature limits of its handling and application. Understanding these characteristics is essential for optimizing synthesis conditions, ensuring product quality, and guaranteeing the safety of laboratory and manufacturing processes.

Core Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | White to gray to brown powder or crystals | |

| Melting Point | Approximately 292 °C | |

| Thermal Stability | Stable at temperatures greater than 80°C | [2] |

| Decomposition | Decomposes upon heating | [1] |

| Decomposition Products | Emits toxic fumes of nitrogen oxides upon decomposition | [1] |

Methodologies for Thermal Analysis: A Practical Guide

To fully comprehend the thermal behavior of a compound like this compound, a suite of analytical techniques is employed. This section details the principles and experimental protocols for the most relevant of these methods.

Thermogravimetric Analysis (TGA)

Principle: TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] A typical TGA experiment provides critical information on the onset of decomposition, the temperatures of maximum weight loss, and the composition of the final residue.[4]

Experimental Protocol for TGA of an Aromatic Diamine:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 800 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The first derivative of this curve (DTG curve) highlights the temperatures of the fastest decomposition rates.

Logical Workflow for TGA Experiment:

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[5] It is invaluable for determining thermal transitions such as melting, crystallization, and glass transitions.[5] For this compound, DSC can precisely determine its melting point and the enthalpy of fusion, which is the energy required to melt the solid.

Experimental Protocol for DSC of an Aromatic Diamine:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, through the melting transition to a temperature significantly above the melting point.

-

Cool the sample back to the starting temperature at a controlled rate to observe any crystallization events.

-

A second heating scan is often performed to study the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak represents melting, and the area under this peak is integrated to calculate the enthalpy of fusion.

Logical Workflow for DSC Experiment:

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Thermal Decomposition Pathway and Mechanistic Insights

While specific experimental data on the decomposition pathway of this compound is not extensively published, general knowledge of the thermal degradation of aromatic amines provides a basis for a proposed mechanism. Upon heating to decomposition, the primary hazardous byproducts are toxic fumes of nitrogen oxides.[1] This suggests that the initial decomposition steps likely involve the cleavage of the carbon-nitrogen bonds and subsequent oxidation of the nitrogen-containing fragments.

Proposed High-Level Decomposition Relationship:

Caption: Proposed thermal decomposition of this compound.

Conclusion and Future Perspectives

This compound is a thermally robust molecule with a high melting point and a decomposition temperature that allows for its use in the synthesis of high-performance polymers. The methodologies of TGA and DSC are indispensable for the precise characterization of its thermal properties, providing critical data for process optimization and safety.

While the fundamental thermal characteristics of DHB are established, there is a clear need for more detailed, publicly available experimental data, particularly from TGA and DSC analyses. Such data would enable a more refined understanding of its decomposition kinetics and a more precise determination of its thermodynamic properties. Future research in this area would be of significant benefit to the materials science and pharmaceutical communities.

References

An In-Depth Technical Guide to the Crystalline Structure of 3,3'-Dihydroxybenzidine: Determination, Prediction, and Implications

Introduction: The Significance of Crystalline Structure in Aromatic Diamines

3,3'-Dihydroxybenzidine (DHB), a derivative of the well-known aromatic diamine benzidine, is a molecule of significant interest in materials science and drug development.[1][2] Its rigid biphenyl core, coupled with the hydrogen bonding capabilities of its hydroxyl and amino functional groups, suggests a rich and complex solid-state chemistry. The precise arrangement of DHB molecules in a crystalline lattice—its crystal structure—governs a multitude of its physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers in pharmaceuticals and materials science, a thorough understanding of the crystalline structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, polymorph screening, and the development of novel materials with tailored functionalities.

This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystalline structure of this compound. While a definitive, publicly available single-crystal structure of this compound has yet to be reported, this guide will equip researchers with the foundational knowledge and practical insights necessary to approach this challenge. We will delve into the experimental techniques for crystal growth and characterization, explore the power of computational prediction, and discuss the profound implications of crystalline structure on the performance of DHB and its derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing crystallization experiments and interpreting structural data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 216.24 g/mol | [1][2][3] |

| Melting Point | 292 °C | [1][3] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Solubility | Practically insoluble in water; soluble in some organic solvents. | [1] |

| pKa | 9.15 ± 0.10 (Predicted) | [1] |

Part 1: Experimental Determination of Crystalline Structure

The gold standard for elucidating the atomic-level arrangement of molecules in a crystal is single-crystal X-ray diffraction (SCXRD). This section outlines the critical workflow for obtaining and analyzing the crystal structure of a compound like this compound.

The Crystallization Challenge: A Systematic Approach

The primary bottleneck in SCXRD is often the growth of high-quality single crystals of sufficient size. For a molecule like DHB, with its multiple hydrogen bond donors and acceptors, the potential for forming various polymorphs or poorly crystalline material is high. A systematic and patient approach to crystallization is therefore paramount.

Logical Workflow for Crystallization of this compound

Caption: A logical workflow for the crystallization and structural determination of this compound.

Step-by-Step Experimental Protocol for Crystallization:

-

Material Purification: Start with the highest purity this compound obtainable. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder. Recrystallization from a suitable solvent is a recommended preliminary step.

-

Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities should be performed. The ideal solvent will dissolve DHB when heated but show limited solubility at room or lower temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve DHB in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization. This method is straightforward but may sometimes yield lower quality crystals.

-

Vapor Diffusion: This technique involves dissolving DHB in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which DHB is insoluble). The slow diffusion of the poor solvent's vapor into the DHB solution reduces its solubility, promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of DHB in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then potentially transfer it to a refrigerator or freezer. The gradual decrease in temperature reduces solubility and can lead to the formation of well-ordered crystals.

-

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Analysis

Once suitable single crystals are obtained, SCXRD is employed to determine the crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: A schematic of the single-crystal X-ray diffraction workflow.

A successful SCXRD experiment will yield a wealth of information, including:

-

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.

-

Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

-

Atomic Coordinates: The precise location of each atom within the asymmetric unit.

-

Bond Lengths and Angles: The intramolecular geometry of the DHB molecule.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that hold the crystal lattice together.

Powder X-ray Diffraction (PXRD): A Complementary Technique

In cases where obtaining single crystals is challenging, powder X-ray diffraction (PXRD) can provide valuable information. While it does not yield the detailed atomic coordinates of SCXRD, it provides a characteristic "fingerprint" of a crystalline solid. PXRD is instrumental for:

-

Phase Identification: Confirming the presence of a crystalline material and identifying different polymorphs.

-

Purity Analysis: Detecting the presence of crystalline impurities.

-

Lattice Parameter Refinement: In some cases, the unit cell parameters can be determined or refined from high-quality powder data.

Part 2: Computational Prediction of Crystalline Structure

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structures of a molecule. Crystal Structure Prediction (CSP) is a rapidly advancing field that can guide experimental efforts and provide a theoretical framework for understanding polymorphism.

The Logic of Crystal Structure Prediction

Caption: A simplified workflow for computational crystal structure prediction.

CSP methods typically involve:

-

Conformational Analysis: Identifying the low-energy conformations of the DHB molecule.

-

Packing Generation: Generating a large number of plausible crystal packing arrangements in various space groups.

-

Lattice Energy Minimization: Calculating the lattice energy for each generated structure to identify the most thermodynamically stable arrangements.

The output of a CSP study is a ranked list of predicted crystal structures, which can then be compared with experimental PXRD data to identify the most likely correct structure. It is important to note that the computationally predicted lowest energy structure is not always the one observed experimentally, as kinetic factors can lead to the formation of metastable polymorphs.

Part 3: The Impact of Crystalline Structure on Functionality

The arrangement of this compound molecules in the solid state has profound implications for its use in drug development and materials science.

-

Solubility and Dissolution Rate: Different polymorphs can exhibit significantly different solubilities and dissolution rates, which directly impact the bioavailability of a pharmaceutical compound.

-

Stability: The thermodynamic stability of a crystalline form is crucial for the shelf-life and storage of a drug product. A less stable form may convert to a more stable, and potentially less soluble, form over time.

-

Mechanical Properties: The packing of molecules influences the mechanical properties of the bulk material, such as its tabletability and flowability, which are critical for manufacturing processes.

-

Optical and Electronic Properties: For materials science applications, the intermolecular interactions, such as π-π stacking, can significantly affect the optical and electronic properties of the material.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for researchers to tackle this challenge. A combined approach, leveraging systematic crystallization screening, state-of-the-art X-ray diffraction techniques, and the predictive power of computational modeling, will be key to unlocking the secrets of its solid-state behavior. The determination of the crystal structure of this compound and the exploration of its potential polymorphism will undoubtedly pave the way for its rational application in the development of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to the Historical Development of 3,3'-Dihydroxybenzidine Synthesis

Abstract

3,3'-Dihydroxybenzidine (DHB), a critical aromatic diamine monomer, is foundational to the synthesis of high-performance polymers such as polybenzoxazoles (PBOs) and specialty polyimides.[1] The unique combination of its rigid biphenyl core, reactive amine functionalities, and hydrogen-bonding hydroxyl groups imparts exceptional thermal stability, mechanical strength, and specific solubility characteristics to the resulting polymers. The historical development of its synthesis is a compelling narrative of chemical innovation, driven by the persistent demand for advanced materials. This guide provides an in-depth analysis of the evolution of DHB synthesis, focusing on the core chemical transformations, the rationale behind methodological shifts, and detailed protocols for key procedures. We will trace the primary synthetic route from its classic origins in the Benzidine Rearrangement through the pivotal and varied approaches to aryl-methyl ether demethylation, offering a comparative analysis to inform modern research and development.

Introduction: The Strategic Importance of this compound

This compound (DHB), systematically named 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol, is a bifunctional monomer whose structure is elegantly tailored for creating robust polymeric architectures.[2][3] The molecule's value stems from several key features:

-

Polymerization Sites: The two amine groups provide reactive sites for polycondensation reactions with dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively.[1]

-

Thermal Conversion: The ortho-positioned hydroxyl and amine groups are precursors to the benzoxazole ring. Following initial polymerization into a polyhydroxyamide, thermal cyclization creates the exceptionally stable polybenzoxazole structure.[1]

-

Enhanced Properties: The hydroxyl groups contribute to improved solubility in organic solvents and provide sites for intermolecular hydrogen bonding, influencing the morphology and properties of the final polymer.

The pursuit of materials capable of withstanding extreme thermal and oxidative environments has been the primary impetus for refining DHB synthesis. The journey to produce high-purity DHB efficiently and safely reflects a broader evolution in synthetic organic chemistry.

The Foundational Pathway: From Nitroarene to Dihydroxy Diamine

The most established and historically significant route to DHB is a two-stage process. It begins with the synthesis of a stable, easily handled precursor, 3,3'-Dimethoxybenzidine (also known as o-dianisidine), followed by the critical demethylation of its two methoxy groups to unmask the target hydroxyl functionalities.

Stage 1: The Benzidine Rearrangement for the Biphenyl Core

The synthesis of the 3,3'-disubstituted benzidine backbone is a classic application of the Benzidine Rearrangement. First discovered in the 19th century, this acid-catalyzed intramolecular rearrangement converts N,N'-diarylhydrazines into 4,4'-diaminobiphenyls.[4] The overall process, as described in foundational texts like Vogel's Textbook of Practical Organic Chemistry, typically involves:

-

Reduction: A substituted nitroarene (in this case, 2-methoxynitrobenzene) is reduced to form a hydrazo intermediate (1,2-bis(2-methoxyphenyl)hydrazine). Common reducing agents for this step historically included zinc dust in an alkaline medium.

-

Rearrangement: The hydrazo compound is then treated with a strong mineral acid, such as hydrochloric acid. This proton-catalyzed process induces a[5][5]-sigmatropic rearrangement to form the thermodynamically stable 4,4'-diaminobiphenyl product, 3,3'-Dimethoxybenzidine.[4]

This pathway provided a reliable, scalable method for producing the key methoxy-protected precursor, setting the stage for the more challenging demethylation step.

Caption: General two-stage synthetic pathway to this compound.

The Decisive Step: Historical Evolution of Demethylation Methods

Cleaving the robust aryl-methyl ether bond of 3,3'-Dimethoxybenzidine without degrading the sensitive amine functionalities has been the central challenge. The choice of demethylating agent dictates the reaction conditions, yield, purity, and safety profile of the entire process. The evolution of these methods mirrors the development of more powerful and selective reagents in organic chemistry.

Early Thermal Methods: Pyridine Hydrochloride

One of the oldest and most straightforward methods for O-demethylation involves heating the aryl methyl ether with molten pyridine hydrochloride.[6] This reagent serves as an acid catalyst and a high-boiling solvent.

-

Mechanism: The reaction proceeds via protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack on the methyl group by the chloride ion in an SN2 displacement. This forms methyl chloride, which is expelled as a gas, driving the reaction to completion.

-

Causality of Conditions: The high temperatures required (typically 170-210°C) are necessary to overcome the significant activation energy for cleaving the strong C-O bond.[7] The solvent-free nature of the reaction using a molten salt was advantageous for simplicity and concentration, though it often led to challenging, tarry reaction mixtures that complicated purification. The precursor, 3,3'-Dimethoxybenzidine, is also a suspected carcinogen, making the handling of high-temperature, open, or semi-sealed reactions a significant occupational hazard.[8]

Strong Acid Cleavage: Hydrobromic Acid (HBr)

The use of concentrated hydrobromic acid (HBr), often in acetic acid, is another classic and potent method for ether cleavage.[9]

-

Mechanism: Similar to pyridine hydrochloride, the reaction begins with the protonation of the ether oxygen. The highly nucleophilic bromide ion then attacks the methyl carbon, generating bromomethane and the desired phenol.[9]

-

Field Insights: This method is effective but lacks subtlety. The harsh, corrosive, and strongly acidic conditions at elevated temperatures (reflux) can lead to side reactions and degradation of the substrate, particularly given the presence of the acid-sensitive amine groups which are protonated to ammonium salts during the reaction.[10] This often results in lower yields and necessitates a more rigorous purification process.

Lewis Acid Approaches: BBr₃ and AlCl₃

The introduction of strong Lewis acids, particularly boron tribromide (BBr₃), marked a significant advancement in O-demethylation, allowing for much milder reaction conditions.

-

Mechanism: BBr₃ coordinates strongly with the ether oxygen, creating a highly activated complex. This coordination dramatically weakens the methyl C-O bond, facilitating cleavage by a bromide ion (from BBr₃) even at low temperatures (from -78°C to room temperature).[9] Subsequent aqueous workup hydrolyzes the boron-oxygen intermediates to yield the final phenol. Aluminum chloride (AlCl₃) operates via a similar Lewis acidic mechanism.[11]

-

Expert Analysis: BBr₃ is arguably the most effective and widely used reagent for this transformation in modern laboratory settings due to its high efficiency and mild conditions, which preserve other functional groups. However, its utility is tempered by its high cost, extreme reactivity with water and moisture, and corrosive nature, requiring stringent anhydrous techniques and careful handling.[9]

Comparative Analysis of Key Demethylation Routes

The selection of a demethylation strategy involves a trade-off between reagent cost, reaction conditions, efficiency, and operational complexity.

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Thermal Salt | Pyridine Hydrochloride | Neat, 170-210°C | Low cost, simple reagent, no solvent required.[6] | High energy input, potential for degradation and side products, difficult workup.[6] |

| Strong Acid | 48% Hydrobromic Acid (HBr) | Reflux, ~120-130°C | Inexpensive, potent reagent.[9] | Harsh/corrosive conditions, low functional group tolerance, often lower yields.[10] |

| Lewis Acid | Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | High yields, very mild conditions, high functional group tolerance.[9] | Expensive, highly moisture-sensitive, requires strict inert atmosphere techniques.[9] |

| Lewis Acid | Aluminum Chloride (AlCl₃) | CH₂Cl₂, RT | Less expensive than BBr₃, effective.[11] | Requires stoichiometric amounts, moisture-sensitive, workup can be complex. |

| Microwave | Pyridine Hydrochloride | Neat, Microwave Irradiation | Dramatically reduced reaction times (minutes vs. hours), high yields (80-95%).[10] | Requires specialized microwave reactor equipment. |

Detailed Experimental Protocol: Synthesis of DHB via Pyridine-HCl Demethylation

This protocol is adapted from established procedures for the demethylation of poly-methoxy aryl compounds using molten pyridine hydrochloride, a classic and historically significant method.[7]

Objective: To synthesize this compound by demethylating 3,3'-Dimethoxybenzidine.

Materials:

-

3,3'-Dimethoxybenzidine (1.0 eq)

-

Anhydrous Pyridine Hydrochloride (approx. 10-15 eq)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Activated Carbon

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas outlet/bubbler

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature controller and thermocouple

-

Mechanical or magnetic stirrer

-

Buchner funnel and filter flask

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is charged with 3,3'-Dimethoxybenzidine (1.0 eq) and anhydrous pyridine hydrochloride (10-15 eq). The flask is equipped with a stirrer, a thermocouple, and a reflux condenser connected to a nitrogen inlet and an oil bubbler outlet.

-

Rationale: An inert atmosphere is crucial to prevent the oxidation of the electron-rich aminophenol product at high temperatures. Using a significant excess of pyridine hydrochloride ensures the reaction mixture remains a stirrable melt and provides a sufficient concentration of the reagent.

-

-

Reaction: The solid mixture is stirred and slowly heated under a gentle flow of nitrogen. The mixture will melt as the temperature rises. The temperature is raised to and maintained at 170-180°C . The reaction is held at this temperature for 5-7 hours .

-

Rationale: This temperature is necessary to provide sufficient thermal energy for the SN2 displacement of the methyl groups. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired, by carefully taking a small aliquot, quenching it in water, neutralizing, and extracting with ethyl acetate.

-

-

Quenching and Precipitation: After the reaction is complete, the heating mantle is removed, and the flask is allowed to cool to below 100°C. The hot, dark, viscous mixture is then very carefully and slowly poured into a large beaker of vigorously stirred ice-water. A solid precipitate will form.

-

Rationale: Pouring the reaction mixture into water quenches the reaction and dissolves the excess pyridine hydrochloride. The product, being sparingly soluble in water, precipitates out. This must be done cautiously due to the high temperature of the melt.

-

-

Neutralization and Filtration: The aqueous slurry is slowly neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The solid product is then collected by vacuum filtration using a Buchner funnel. The filter cake is washed thoroughly with copious amounts of cold deionized water.

-

Rationale: Neutralization converts the hydrochloride salt of the product's amine groups back to the free amine, further decreasing its water solubility and removing any remaining acidic impurities. Thorough washing is essential to remove all inorganic salts.

-

-

Purification: The crude, moist solid is transferred to a flask and recrystallized from hot methanol or an ethanol/water mixture, with the addition of a small amount of activated carbon to decolorize the solution. The hot solution is filtered to remove the carbon, and the filtrate is allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

-

Rationale: Recrystallization is a critical step to remove colored, tarry impurities formed during the high-temperature reaction. Activated carbon adsorbs high-molecular-weight colored byproducts.

-

Caption: Detailed experimental workflow for DHB synthesis via demethylation.

Alternative Synthetic Strategies: A Note on Ullmann Coupling

While the demethylation of o-dianisidine is the dominant historical route, an alternative disconnection approach is theoretically possible via modern cross-coupling chemistry. A plausible, more direct route would involve the copper-catalyzed Ullmann homocoupling of a precursor like 2-amino-5-bromophenol.

However, this route presents significant challenges that likely precluded its historical use. The classic Ullmann condensation requires harsh conditions (temperatures often exceeding 200°C) and can have erratic yields. Furthermore, the presence of unprotected amine and hydroxyl groups on the starting material could lead to competitive N-arylation and O-arylation side reactions, creating a complex and difficult-to-separate product mixture. While modern palladium-catalyzed couplings (e.g., Suzuki) are more selective, the historical reliance on copper chemistry made this a less viable path.

Conclusion and Future Outlook

The synthetic history of this compound is a clear illustration of progress in chemical synthesis, moving from brute-force thermal methods to more refined and selective chemical tools. The foundational Benzidine Rearrangement provided access to the core structure, while the subsequent evolution of demethylation techniques—from molten pyridine hydrochloride to hydrobromic acid and finally to highly efficient Lewis acids like boron tribromide—demonstrates a drive for higher yields, greater purity, and milder, more controllable reaction conditions. This progression was essential for producing the high-quality monomer required for the demanding field of high-performance polymers.

Future developments in this area will likely focus on "greener" and more sustainable methodologies. This could include the development of catalytic, non-metal-based demethylation procedures or novel synthetic pathways that avoid hazardous precursors like o-dianisidine altogether, ensuring the continued availability of this vital monomer for the next generation of advanced materials.

References

- 1. scienceopen.com [scienceopen.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H12N2O2 | CID 16918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. [PDF] Vogel's Textbook of Practical Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. ia601306.us.archive.org [ia601306.us.archive.org]

- 9. CN103265412A - Method for preparing benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Navigating the Nomenclature: A Comprehensive Guide to 3,3'-Dihydroxybenzidine and its Synonyms in Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Moiety

In the landscape of advanced materials and organic synthesis, 3,3'-Dihydroxybenzidine stands as a pivotal building block, prized for its unique structural attributes that impart exceptional thermal and mechanical properties to a range of polymers. This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of this compound, starting with its often-varied nomenclature and delving into its core applications, particularly in the synthesis of high-performance polymers. Understanding the diverse synonyms and identifiers for this compound is the first step toward effectively harnessing its potential in the laboratory.

Part 1: Decoding the Identity - Synonyms and Chemical Identifiers

Clarity in communication is paramount in scientific research. The multiplicity of names for a single chemical entity can often be a source of confusion. This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A thorough understanding of these alternative names is crucial for exhaustive literature searches and accurate procurement.

The most common synonyms and identifiers for this compound are systematically listed below:

Systematic and Common Names:

-

IUPAC Name: 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol[1]

-

Common Synonyms:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 2373-98-0[1][2][3][4][5][6][7][9] |

| Molecular Formula | C₁₂H₁₂N₂O₂[2][3][6] |

| Molecular Weight | 216.24 g/mol [2][3][6] |

| InChI Key | ZGDMDBHLKNQPSD-UHFFFAOYSA-N[1][2] |

| PubChem CID | 16918[8] |

Part 2: The Scientific Rationale - Applications in Polymer Chemistry

The true value of this compound lies in its role as a monomer for the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs) and polyimides (PIs). The strategic placement of hydroxyl (-OH) and amino (-NH₂) groups on the biphenyl backbone is the key determinant of its utility.

The Causality Behind Experimental Choices:

The ortho-positioning of the hydroxyl group relative to the amino group on each phenyl ring is the critical structural feature that enables the formation of the oxazole ring during thermal cyclization. This intramolecular ring-closure reaction is the cornerstone of polybenzoxazole synthesis, leading to a highly rigid and stable polymer backbone.

The choice of this compound as a monomer is driven by the desired end-properties of the resulting polymer. PBOs derived from this monomer are renowned for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Part 3: Experimental Workflow - Synthesis of Polybenzoxazole

The synthesis of polybenzoxazoles from this compound is typically a two-step process. This methodology allows for the formation of a soluble precursor polymer, a poly(hydroxy amide), which can be processed into films or fibers before being converted into the final, insoluble polybenzoxazole through thermal treatment.

Step-by-Step Methodology:

Step 1: Synthesis of the Poly(hydroxy amide) Precursor

-

Monomer Preparation: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1.00 mmol) in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

-

Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount (1.00 mmol) of a diacid chloride, such as terephthaloyl chloride, to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 12-24 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the poly(hydroxy amide) forms.

-